molecular formula C21H25N3O2 B2988682 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea CAS No. 894017-99-3

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea

Cat. No.: B2988682
CAS No.: 894017-99-3
M. Wt: 351.45
InChI Key: YQLYYDUKVDCWAC-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea is a urea derivative featuring a pyrrolidinone core substituted with a p-tolyl group at position 1 and a 3-phenylpropyl chain at the urea nitrogen. The compound’s structure combines aromatic (p-tolyl and phenylpropyl) and heterocyclic (pyrrolidinone) moieties, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16-9-11-19(12-10-16)24-15-18(14-20(24)25)23-21(26)22-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLYYDUKVDCWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of the p-Tolyl Group: The p-tolyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related urea derivatives share the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl group but differ in the substituent on the urea nitrogen.

Structural and Molecular Comparisons

Compound Name (Substituent) Molecular Formula Molecular Weight Key Substituent Features
1-(3-Hydroxypropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea C₁₅H₂₁N₃O₃ 291.35 g/mol Hydrophilic hydroxyl group on propyl chain
1-(3-Ethoxy-4-methoxybenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea C₂₂H₂₇N₃O₄ 397.50 g/mol Bulky benzyl group with ethoxy/methoxy groups
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea C₁₈H₂₀N₄O₂ 324.40 g/mol Pyridine ring enabling π-π interactions
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea C₂₃H₂₇N₃O₂* ~377.49 g/mol* Hydrophobic 3-phenylpropyl chain

Substituent-Driven Property Analysis

  • Hydrophilicity vs. The 3-phenylpropyl chain in the target compound likely increases lipophilicity, favoring membrane permeability but reducing solubility in polar solvents.
  • Steric and Electronic Effects :

    • The 3-ethoxy-4-methoxybenzyl analog (C₂₂H₂₇N₃O₄) introduces steric bulk and electron-donating groups, which may hinder binding to compact active sites but improve stability against metabolic degradation .
    • The pyridin-2-ylmethyl group (C₁₈H₂₀N₄O₂) provides a heteroaromatic system capable of hydrogen bonding and π-π stacking, traits absent in the purely aliphatic 3-phenylpropyl chain .
  • Molecular Weight Trends :

    • The target compound’s estimated molecular weight (~377.49 g/mol) exceeds that of the hydroxypropyl (291.35 g/mol) and pyridinylmethyl (324.40 g/mol) analogs, aligning with the larger 3-phenylpropyl substituent.

Research Findings and Implications

  • Synthetic Feasibility : Urea derivatives with aromatic substituents (e.g., 3-phenylpropyl) often require multi-step synthesis, including palladium-catalyzed couplings or nucleophilic substitutions, as seen in analogs like the ethoxy-methoxybenzyl derivative .
  • Pharmacological Potential: The pyridinylmethyl analog’s heterocyclic moiety suggests possible kinase inhibition activity, a trait less likely in the 3-phenylpropyl variant due to its lack of hydrogen-bond acceptors .
  • ADME Profile : The 3-phenylpropyl chain may enhance blood-brain barrier penetration compared to polar analogs but could increase metabolic liabilities (e.g., CYP450-mediated oxidation) .

Biological Activity

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound classified as a urea derivative. Its unique molecular structure, characterized by a pyrrolidine ring and various aromatic groups, suggests potential biological activities that may be beneficial in medicinal chemistry. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2}, with a molecular weight of approximately 337.4 g/mol. The compound features a pyrrolidine ring, a p-tolyl group, and a phenylpropyl moiety, which may influence its interaction with biological targets.

Property Value
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural FeaturesPyrrolidine ring, p-tolyl group, phenylpropyl moiety

The mechanisms of action for this compound are not fully elucidated but are believed to involve interactions with specific enzymes or receptors. The presence of the urea moiety and the pyrrolidine ring suggests potential for hydrogen bonding and hydrophobic interactions with protein active sites.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Some derivatives have been reported to possess antimicrobial effects against various pathogens.
  • Immunomodulatory Effects: There is potential for these compounds to interact with immune pathways, possibly enhancing immune responses.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that similar urea derivatives inhibited the proliferation of cancer cell lines by interfering with cell cycle progression and inducing apoptosis .
    • Another research indicated that compounds targeting the PD-1/PD-L1 pathway showed significant immune modulation, enhancing T-cell responses against tumors .
  • Antimicrobial Properties:
    • Research on related compounds has reported effective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
    • A series of pyrrole derivatives were noted for their enhanced antibacterial potency due to structural modifications .
  • Immunomodulatory Effects:
    • In vitro assays indicated that certain derivatives could rescue immune cells from apoptosis in the presence of PD-L1, suggesting potential applications in immunotherapy .

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